molecular formula C7H2F5NO5S B12866988 2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate

2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate

Cat. No.: B12866988
M. Wt: 307.15 g/mol
InChI Key: ZATQUEIKLSGBDO-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrophenyl trifluoromethanesulphonate: (CAS#: 1980063-36-2) is a chemical compound with the following properties:

  • Molecular formula: C7H2F5NO6S
  • Molecular weight: 297.15 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve introducing fluorine and nitro groups onto a phenyl ring. Specific methods may vary, but common approaches include electrophilic aromatic substitution reactions.

Reaction Conditions:

    Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.

    Nitration: Nitration of the phenyl ring can be carried out using a mixture of nitric acid (HNO) and sulfuric acid (HSO).

Industrial Production: Industrial-scale production methods are proprietary due to patent restrictions . academic research often provides insights into laboratory-scale synthesis.

Chemical Reactions Analysis

Reactions:

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The trifluoromethanesulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Reagents like tin(II) chloride (SnCl) or iron(II) sulfate (FeSO) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or labeling agent.

    Medicine: Investigated for pharmacological properties.

    Industry: Used in material science or specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related phenyl derivatives. Its unique combination of fluorine and nitro groups sets it apart.

Properties

Molecular Formula

C7H2F5NO5S

Molecular Weight

307.15 g/mol

IUPAC Name

(2,4-difluoro-5-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H2F5NO5S/c8-3-1-4(9)6(2-5(3)13(14)15)18-19(16,17)7(10,11)12/h1-2H

InChI Key

ZATQUEIKLSGBDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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